Anthracen-9-ylmagnesium bromide, 0.25 M in THF

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

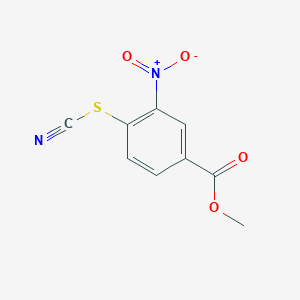

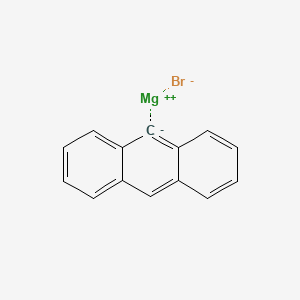

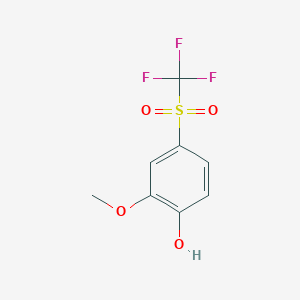

Anthracen-9-ylmagnesium bromide, 0.25 M in THF, is a chemical compound with the formula C14H9BrMg . It is a Grignard reagent, which are a class of reagents developed by the French chemist François Auguste Victor Grignard.

Molecular Structure Analysis

The molecular structure of Anthracen-9-ylmagnesium bromide consists of a magnesium atom bonded to a bromine atom and an anthracen-9-yl group . The anthracen-9-yl group is a polycyclic aromatic hydrocarbon derived from anthracene .Physical And Chemical Properties Analysis

Anthracen-9-ylmagnesium bromide, 0.25 M in THF, has a molecular weight of 281.4341 . Other physical and chemical properties specific to this compound are not provided in the search results.Applications De Recherche Scientifique

Photophysical Characterization and Photon Upconversion

Anthracene-based molecules, such as Anthracen-9-ylmagnesium bromide, are commonly used in applications such as Organic Light Emitting Diodes (OLEDs) and triplet–triplet annihilation upconversion . These molecules are particularly useful in the design of blue emitting materials . The study of 9,10-disubstituted anthracenes has shown that substitutions can affect the UV/Vis absorption and fluorescence properties, which can be leveraged to obtain new physical properties without losing the inherent optical properties .

Fluorescence Emitters for Biomedical Applications

Anthracene derivatives have been explored as potential fluorescence emitters for biomedical applications . Detailed photophysical and biological investigations have been carried out using a variety of spectroscopy techniques . The effect of cyano (–CN) substitution has been found to alter the charge population and frontier orbital energy levels, which can be useful in designing molecules with specific properties .

Metallasupramolecular Architectures

Anthracene-containing building blocks, such as Anthracen-9-ylmagnesium bromide, have been used in the construction of metallasupramolecular architectures . These structures have applications in host-guest chemistry, stimulus response, molecular sensing, light harvesting, and biomedical science .

Mécanisme D'action

Target of Action

Anthracen-9-ylmagnesium bromide is a complex compound with a wide range of potential targets. It’s important to note that the targets of a compound can vary greatly depending on the context of its use, such as the type of reaction it’s involved in or the environment in which it’s used .

Mode of Action

The mode of action of Anthracen-9-ylmagnesium bromide is not explicitly documented. As a Grignard reagent, it’s likely to be involved in nucleophilic addition reactions. Grignard reagents are known for their strong nucleophilic character and ability to form carbon-carbon bonds, making them valuable tools in organic synthesis .

Biochemical Pathways

Anthracen-9-ylmagnesium bromide may participate in various biochemical pathways, depending on its application. For instance, in one study, an anthracene-based compound was involved in the degradation pathway of anthracene via anthracen-9(10H)-one .

Result of Action

The results of Anthracen-9-ylmagnesium bromide’s action are largely dependent on its application. In chemical reactions, it can facilitate the formation of new compounds. For instance, an anthracene-based compound was used to create a novel electrochemical sensor for the detection of heavy metal ions . The specific results of anthracen-9-ylmagnesium bromide’s action would depend on the context of its use .

Propriétés

IUPAC Name |

magnesium;9H-anthracen-9-ide;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9.BrH.Mg/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;;/h1-9H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUAEDHBNNQFMS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2[C-]=C3C=CC=CC3=CC2=C1.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium, 9-anthracenylbromo- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(Trifluoromethylthio)benzyl]phthalimide](/img/structure/B6292369.png)

![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6292430.png)